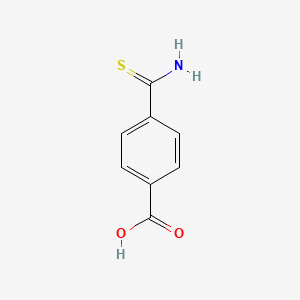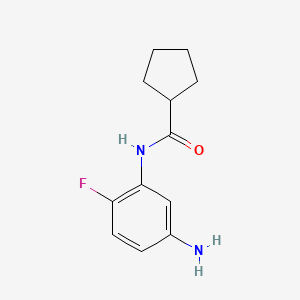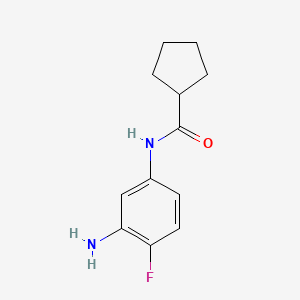
N,N-dimethyl-4-(piperidin-4-yl)aniline dihydrochloride
Overview
Description
N,N-dimethyl-4-(piperidin-4-yl)aniline dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2. It is a derivative of aniline and piperidine, featuring a piperidine ring attached to an aniline moiety with two methyl groups on the nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(piperidin-4-yl)aniline dihydrochloride typically involves the reaction of N,N-dimethylaniline with 4-piperidone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(piperidin-4-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
N,N-dimethyl-4-(piperidin-4-yl)aniline dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(piperidin-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(piperidin-4-yl)aniline
- N,N-dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride
- N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride
Uniqueness
N,N-dimethyl-4-(piperidin-4-yl)aniline dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aniline and piperidine moieties allows for versatile reactivity and a wide range of applications in various fields of research.
Properties
IUPAC Name |
N,N-dimethyl-4-piperidin-4-ylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-15(2)13-5-3-11(4-6-13)12-7-9-14-10-8-12;;/h3-6,12,14H,7-10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDNJYIUHQHAHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1357392.png)

![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride](/img/structure/B1357396.png)
![Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-](/img/structure/B1357398.png)



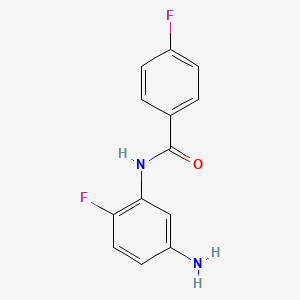
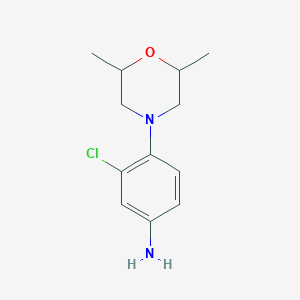

![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)
